molecular formula C8H7Br2F B6234893 4-bromo-2-(2-bromoethyl)-1-fluorobenzene CAS No. 1342537-02-3

4-bromo-2-(2-bromoethyl)-1-fluorobenzene

Cat. No. B6234893
CAS RN: 1342537-02-3
M. Wt: 281.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene, also known as 4-BBrF, is a fluorinated aromatic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of properties and can be used in a range of laboratory experiments. This article will discuss the synthesis method for 4-BBrF, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene is complex and not fully understood. It is believed that the fluorine atom of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene interacts with other molecules in the reaction, making them more reactive and increasing their reactivity. This increased reactivity allows for the synthesis of organic molecules with interesting properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene are not well understood. It is believed that the fluorine atom of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene may interact with proteins and other molecules in the body, but the exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

The main advantage of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene is its versatility and its ability to be used in a wide range of laboratory experiments. It is a relatively inexpensive reagent and is easy to work with. However, it is important to note that 4-bromo-2-(2-bromoethyl)-1-fluorobenzene is a highly reactive compound and must be handled with care. It is also important to note that 4-bromo-2-(2-bromoethyl)-1-fluorobenzene can produce harmful fumes and should only be used in a well-ventilated area.

Future Directions

There are a number of potential future directions for 4-bromo-2-(2-bromoethyl)-1-fluorobenzene. One potential direction is the use of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene in the synthesis of new organic molecules with interesting properties. Another potential direction is the use of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene in the development of new drugs. Finally, another potential direction is the use of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene involves a three-step process. The first step involves the reaction of 4-bromo-2-fluorobenzene and 2-bromoethylmagnesium bromide in refluxing benzene. This process yields 4-bromo-2-(2-bromoethyl)-1-fluorobenzene. The second step involves the reaction of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene and sodium bromide in refluxing benzene to yield 4-bromo-2-(2-bromoethyl)-1-fluorobenzene-d2. The final step involves the reaction of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene-d2 and sodium bromide in refluxing benzene to yield 4-bromo-2-(2-bromoethyl)-1-fluorobenzene.

Scientific Research Applications

4-bromo-2-(2-bromoethyl)-1-fluorobenzene has a wide range of scientific research applications. It has been used in studies of the structure and reactivity of organic molecules, as a reagent in organic synthesis, and as a probe for investigating the interaction of organic molecules with biomolecules. It has also been used in the synthesis of organic molecules with interesting properties, such as fluorescent molecules and molecules with unusual reactivity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(2-bromoethyl)-1-fluorobenzene involves the bromination of 1-fluoro-4-nitrobenzene followed by reduction of the nitro group to an amino group. The amino group is then reacted with 2-bromoethyl bromide to form the desired product.", "Starting Materials": [ "1-fluoro-4-nitrobenzene", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "2-bromoethyl bromide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 1-fluoro-4-nitrobenzene using bromine and sodium hydroxide to form 1-bromo-4-nitrobenzene", "Step 2: Reduction of 1-bromo-4-nitrobenzene using sodium borohydride and acetic acid to form 1-amino-4-bromobenzene", "Step 3: Reaction of 1-amino-4-bromobenzene with 2-bromoethyl bromide in the presence of hydrochloric acid and ethanol to form 4-bromo-2-(2-bromoethyl)-1-fluorobenzene" ] }

CAS RN

1342537-02-3

Molecular Formula

C8H7Br2F

Molecular Weight

281.9

Purity

95

Origin of Product

United States

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